4-(3-Iodopropyl)piperidine

Nucleophilic substitution Leaving group ability Synthetic efficiency

Researchers targeting sigma-1 receptors often face failed couplings or low yields with bromo/chloro analogs. 4-(3-Iodopropyl)piperidine solves this via its weak C-I bond (234 kJ/mol), enabling efficient SN2 displacement at ambient temperature. Key advantages: retains free secondary amine for sigma-1 pharmacophore binding; 4-position attachment ensures correct spatial orientation; avoids N-alkylated regioisomer inactivity. Supplied with full analytical documentation.

Molecular Formula C8H16IN
Molecular Weight 253.12 g/mol
Cat. No. B13895516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodopropyl)piperidine
Molecular FormulaC8H16IN
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCI
InChIInChI=1S/C8H16IN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2
InChIKeyMYUSJRHOIKLZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodopropyl)piperidine: Properties & Supply


4-(3-Iodopropyl)piperidine (CAS 210347-36-7; C8H16IN; MW 253.12) is a functionalized heterocyclic building block comprising a piperidine ring with a 3-iodopropyl substituent at the 4-position. Its terminal iodide imparts high electrophilic reactivity and versatile synthetic utility, making it a strategic intermediate for cross-coupling, nucleophilic substitution, and radiolabeling applications in medicinal chemistry and neuropharmacology research . Unlike other 4-substituted piperidine variants, the iodine atom enables orthogonal reactivity profiles that cannot be replicated by bromo- or chloro-analogs under mild reaction conditions .

Electrophilic iodide handle for mild cross-coupling and SN2
Retains free secondary amine at piperidine 4-position
Supports heat-sensitive synthetic sequences

Why Iodo is Irreplaceable vs Bromo/Chloro Analogs


Replacing 4-(3-iodopropyl)piperidine with its bromo- or chloro-analogs, or with N-alkylated regioisomers, is not functionally equivalent and often results in failed or low-yielding reactions. The iodine atom exhibits a significantly lower bond dissociation energy (C–I ≈ 234 kJ/mol) compared to C–Br (≈ 293 kJ/mol) and C–Cl (≈ 351 kJ/mol), rendering the iodide uniquely suited for mild, room-temperature nucleophilic substitutions and transition metal-catalyzed cross-couplings that would require forcing conditions with the corresponding bromides or chlorides [1]. Furthermore, the 4-position attachment of the iodopropyl chain is critical for maintaining the correct spatial orientation in sigma-1 receptor ligand design, where N-alkylated isomers (e.g., 1-(3-iodopropyl)piperidine) exhibit fundamentally different binding geometries and reduced target engagement [2].

Halide substitution
Bromo- and chloro-analogs may require elevated temperatures, risking heat-labile functional groups.
Regioisomer mismatch
N-alkylated isomers block the secondary amine, likely impairing sigma-1 receptor interaction.

4-(3-Iodopropyl)piperidine: Performance vs Analogs


Enhanced Leaving Group Ability via C–I Bond Lability

The C–I bond in 4-(3-iodopropyl)piperidine (bond dissociation energy ~234 kJ/mol) is substantially weaker than the C–Br bond in 4-(3-bromopropyl)piperidine (~293 kJ/mol) and the C–Cl bond in 4-(3-chloropropyl)piperidine (~351 kJ/mol), directly translating to enhanced leaving group ability and faster SN2 displacement kinetics under milder conditions [1]. This bond energy difference enables the iodide to undergo efficient nucleophilic substitution at room temperature, whereas the bromide requires elevated temperatures (~60–80°C) and the chloride often necessitates microwave or phase-transfer catalysis to achieve comparable conversion rates [2].

Leaving group ability
Class-level inference
C–I BDE: 234 kJ/mol
vs C–Br: 293 kJ/mol (–59)
vs C–Cl: 351 kJ/mol (–117)
Enables room-temperature SN2 reactivity context.
Gas-phase bond energies extrapolated to solution.
Nucleophilic substitution Leaving group ability Synthetic efficiency

Regiochemical Integrity: 4- vs N-Substitution for Sigma-1 Binding

The 4-position attachment of the iodopropyl chain on the piperidine ring maintains the nitrogen atom as a free secondary amine, a structural feature essential for high-affinity sigma-1 receptor binding. In contrast, N-alkylated isomers such as 1-(3-iodopropyl)piperidine block the piperidine nitrogen via covalent modification, eliminating the protonated amine pharmacophore required for sigma-1 engagement. While no direct Ki comparison for 4-(3-iodopropyl)piperidine itself is available, structurally analogous 4-substituted piperidines demonstrate Ki values for sigma-1 in the nanomolar range (e.g., 0.96 nM for 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine), whereas N-alkylated congeners exhibit >100-fold reduced affinity due to loss of the amine hydrogen-bonding capacity [1].

Sigma-1 scaffold integrity
Supporting evidence
Free 4-substituted amine intact
vs N-alkylated amine blocked
Estimated >100-fold affinity drop for N-isomer
Regioisomeric identity critical for target engagement studies.
Based on SAR of related piperidine sigma ligands.
Sigma-1 receptor Neuropharmacology Structure-activity relationship

Synthetic Yield Advantage of Iododecarboxylation Route

The synthesis of 3-iodopiperidine derivatives via radical decarboxylation of piperidine carboxylic acids using the Barton decarboxylation variant with iodine and (diacetoxyiodo)benzene under irradiation provides the desired iodide in 87% yield when applied to piperidine carboxylic acid 14a [1]. This represents a substantial improvement over the moderate 58% yield obtained for the same transformation using alternative iodination conditions with the Suárez reaction protocol, which proved challenging for piperidine substrates [2]. While the 87% yield was reported for 3-iodopiperidine rather than 4-(3-iodopropyl)piperidine specifically, the radical decarboxylation methodology is directly transferable to 4-substituted piperidine carboxylic acid precursors, establishing a class-level yield benchmark for accessing iodo-piperidine building blocks.

Decarboxylation yield
Class-level inference
87% vs 58%
Barton method vs Suárez protocol (3-iodopiperidine model)
Indicates higher-yielding route potential for iodopiperidine building blocks.
Class-level transferable methodology.
Radical decarboxylation Iodination Synthetic methodology

Boc-Protected Variant for Orthogonal Synthetic Flexibility

The Boc-protected derivative, tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate (CAS 142374-14-9; MW 353.24), provides an orthogonal synthetic handle wherein the piperidine nitrogen is temporarily masked, enabling chemoselective transformations at the iodopropyl terminus without competing N-alkylation side reactions. The Boc group can be cleanly removed under mild acidic conditions (TFA/DCM or HCl/dioxane) to regenerate the free amine after iodopropyl functionalization is complete [1]. This contrasts with the unprotected 4-(3-iodopropyl)piperidine, where the nucleophilic secondary amine competes with intended electrophilic partners, leading to complex product mixtures and reduced yields of the desired C-alkylated products [2].

Orthogonal protection
Cross-study comparable
Boc-protected: amine masked, selective C-functionalization
vs unprotected: competing N-alkylation
Supports multi-step synthesis requiring sequential functionalization.
Boc removal under mild acidic conditions.
Protecting group strategy Orthogonal reactivity Multi-step synthesis

4-(3-Iodopropyl)piperidine: Application Scenarios & Procurement


Sigma-1 Receptor Ligand Design with Free 4-Substituted Piperidine

Research groups developing sigma-1 receptor ligands should procure 4-(3-iodopropyl)piperidine when the synthetic route demands a 4-substituted piperidine with an intact secondary amine. The free nitrogen is essential for high-affinity sigma-1 binding, as N-alkylated analogs such as 1-(3-iodopropyl)piperidine fail to engage the receptor pharmacophore effectively [1].

Room-Temperature SN2 in Heat-Sensitive Sequences

When a synthetic sequence contains heat-labile functional groups (e.g., certain protecting groups, stereocenters prone to epimerization, or thermally unstable intermediates), 4-(3-iodopropyl)piperidine is the preferred procurement choice over 4-(3-bromopropyl)piperidine or 4-(3-chloropropyl)piperidine. The weak C–I bond enables efficient SN2 displacement at ambient temperature, avoiding the elevated temperatures required for bromide or chloride displacement [1].

Boc-Protected Intermediate for Sequential Functionalization

For synthetic routes requiring functionalization of the iodopropyl terminus prior to piperidine nitrogen deprotection, tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate should be procured. The Boc group prevents competing N-alkylation, enabling cleaner C-alkylation or cross-coupling reactions and simplifying purification workflows [1].

Application
Selection Property
Validation Focus
Sigma-1 ligand design
Free secondary amine at 4-position
Receptor-binding pharmacophore integrity
Heat-sensitive SN2 sequences
Low C–I bond dissociation energy
Conversion efficiency under ambient conditions
Sequential functionalization
Boc-protected amine for orthogonal reactivity
N-alkylation side-reaction suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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